REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5]([O:7]C)=O.[F:13][C:14]1[CH:15]=[C:16]([CH2:21][NH2:22])[CH:17]=[CH:18][C:19]=1[F:20]>C1COCC1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5]([NH:22][CH2:21][C:16]1[CH:17]=[CH:18][C:19]([F:20])=[C:14]([F:13])[CH:15]=1)=[O:7]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)OC)C=CC1F
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Name
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Quantity
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2.54 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1F)CN
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Name
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Quantity
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39.4 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was purified by chromatography on silica eluting with 0-20% 2M NH3 in MeOH/DCM
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Name
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Type
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product
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Smiles
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NC=1C=C(C(=O)NCC2=CC(=C(C=C2)F)F)C=CC1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |